An In-Depth Technical Guide to Tert-butyl 3-(aminomethyl)morpholine-4-carboxylate: A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to Tert-butyl 3-(aminomethyl)morpholine-4-carboxylate: A Key Building Block in Modern Drug Discovery
This guide provides an in-depth technical overview of tert-butyl 3-(aminomethyl)morpholine-4-carboxylate, a versatile heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core properties, synthesis, and applications, offering field-proven insights into its utility in medicinal chemistry.
Introduction: The Strategic Importance of the Morpholine Scaffold
The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties and biological activity.[1] Its presence can improve aqueous solubility, metabolic stability, and oral bioavailability. Tert-butyl 3-(aminomethyl)morpholine-4-carboxylate, with its strategically placed aminomethyl group and a Boc-protected ring nitrogen, serves as a highly valuable and adaptable intermediate for the synthesis of complex molecules, particularly in the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators.
Physicochemical and Structural Properties
Tert-butyl 3-(aminomethyl)morpholine-4-carboxylate is a chiral compound, and its properties can vary slightly depending on the specific stereoisomer. The Boc (tert-butoxycarbonyl) protecting group on the morpholine nitrogen allows for controlled, sequential reactions, making it a cornerstone of multi-step syntheses.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₀N₂O₃ | [2][3] |
| Molecular Weight | 216.28 g/mol | [2][3] |
| Appearance | Solid | [3] |
| Storage Temperature | 2-8°C, sealed, dry, light-proof | [4] |
| CAS Numbers | Racemate: 475106-18-4(R)-isomer: 1187929-33-4(S)-isomer: 879403-42-6 | [2][3][5] |
| IUPAC Name (R-isomer) | tert-butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate | [3] |
Synthesis of Tert-butyl 3-(aminomethyl)morpholine-4-carboxylate
The synthesis of chiral morpholine derivatives is a critical area of organic chemistry. While various methods exist for the construction of the morpholine ring, a common strategy for preparing compounds like tert-butyl 3-(aminomethyl)morpholine-4-carboxylate involves the cyclization of an appropriate amino alcohol precursor, followed by protection and functional group manipulation.
A representative synthetic approach, adapted from methodologies for similar structures, is outlined below.[6] This multi-step synthesis emphasizes the strategic use of protecting groups to achieve the desired final product.
Caption: A generalized synthetic workflow for tert-butyl 3-(aminomethyl)morpholine-4-carboxylate.
Experimental Protocol: Synthesis of a Chiral Morpholine Precursor
The following protocol is based on the synthesis of a structurally related chiral morpholine, (S)-3-morpholinyl carboxylic acid tert-butyl ester, which can be a precursor to the target molecule via reduction of the carboxylic acid.[6]
Step 1: Synthesis of L-serine tert-butyl ester
-
Dissolve L-serine in tert-butyl acetate.
-
At 0-10 °C, add a catalytic amount of perchloric acid.
-
The reaction mixture is stirred and allowed to warm to room temperature, then heated to facilitate the reaction.
-
After completion, the reaction is worked up by washing with a basic solution, followed by extraction and drying to yield L-serine tert-butyl ester.
Step 2: N-Chloroacetylation
-
Dissolve the L-serine tert-butyl ester in dichloromethane.
-
Cool the solution to 0-10 °C and add a solution of chloroacetyl chloride in dichloromethane dropwise.
-
The reaction is stirred and allowed to proceed to completion.
-
Work-up involves washing with water and drying to afford N-chloroacetyl-L-serine tert-butyl ester.
Step 3: Cyclization to form the Morpholine Ring
-
Dissolve the N-chloroacetyl-L-serine tert-butyl ester in a suitable solvent such as toluene.
-
At 0-30 °C, add a solution of a base like sodium ethoxide in toluene dropwise.
-
The reaction mixture is heated to drive the intramolecular cyclization.
-
After the reaction is complete, it is quenched and worked up by washing and drying to yield (S)-5-oxo 3-morpholinyl carboxylic acid tert-butyl ester.
Step 4: Reduction of the Lactam
-
Dissolve the (S)-5-oxo 3-morpholinyl carboxylic acid tert-butyl ester in methanol.
-
At -10 to 0 °C, successively add aluminum trichloride and sodium borohydride.
-
The reaction is stirred and allowed to proceed to completion.
-
Work-up by washing and drying yields (S)-3-morpholinyl carboxylic acid tert-butyl ester.
Step 5: Reduction of the Carboxylic Acid to the Aminomethyl Group (Hypothetical)
-
The carboxylic acid moiety would then be converted to the primary amine. This can be achieved through various methods, such as conversion to an amide followed by a Hofmann rearrangement or reduction of a nitrile intermediate.
Step 6: Boc Protection
-
The resulting 3-(aminomethyl)morpholine derivative is dissolved in a suitable solvent.
-
Di-tert-butyl dicarbonate ((Boc)₂O) and a base (e.g., triethylamine or diisopropylethylamine) are added.
-
The reaction is stirred at room temperature until completion.
-
Standard aqueous work-up and purification by column chromatography would yield the final product.
Applications in Drug Discovery
The unique structural features of tert-butyl 3-(aminomethyl)morpholine-4-carboxylate make it a valuable building block in the synthesis of a variety of biologically active molecules.
Kinase Inhibitors
The morpholine ring is a common feature in many kinase inhibitors. A notable example where a similar morpholine derivative is a key intermediate is in the synthesis of BMS-599626, a potent and selective oral inhibitor of human epidermal growth factor receptor 1 and 2 (HER1 and HER2) kinases.[7] The morpholine moiety in such compounds often occupies the solvent-exposed region of the ATP-binding pocket, contributing to the overall binding affinity and selectivity of the inhibitor.
GPCR Modulators
The aminomethyl group of tert-butyl 3-(aminomethyl)morpholine-4-carboxylate provides a convenient handle for derivatization, allowing for its incorporation into a wide range of GPCR modulators. The morpholine oxygen can act as a hydrogen bond acceptor, while the overall scaffold can influence the conformation of the molecule, enabling it to fit into specific receptor binding sites.
Analytical Characterization
The purity and identity of tert-butyl 3-(aminomethyl)morpholine-4-carboxylate are typically confirmed using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a standard method for assessing the purity of Boc-protected amines. A typical method would involve a C18 column with a gradient elution of water and acetonitrile, often with a small amount of an additive like trifluoroacetic acid (TFA) to improve peak shape. The Boc-protected compound is relatively nonpolar and will have a longer retention time than its deprotected, more polar counterpart.
Caption: A typical workflow for the HPLC analysis of tert-butyl 3-(aminomethyl)morpholine-4-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule. The ¹H NMR spectrum would show characteristic signals for the tert-butyl group (a singlet at around 1.4 ppm), the morpholine ring protons, and the aminomethyl protons.
Safety and Handling
Tert-butyl 3-(aminomethyl)morpholine-4-carboxylate should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It is important to avoid contact with skin and eyes. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
Tert-butyl 3-(aminomethyl)morpholine-4-carboxylate is a versatile and valuable building block for the synthesis of complex molecules in drug discovery. Its unique combination of a chiral morpholine scaffold, a reactive aminomethyl group, and a strategically placed Boc protecting group allows for its incorporation into a wide range of bioactive compounds, particularly kinase inhibitors and GPCR modulators. A thorough understanding of its properties, synthesis, and analytical characterization is essential for its effective utilization in the development of next-generation therapeutics.
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